3-(1-金刚烷氧基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of adamantane derivatives, including 3-(1-Adamantyloxy)propan-1-ol, often involves the catalytic oxidation of adamantane. A notable method includes the oxidation of adamantane with 2,3,4,5,6-pentafluoroperoxybenzoic acid catalyzed by RuCl3·3H2O. This process is an efficient route to obtain adamantane alcohols, which are precursors for further chemical modifications (Khusnutdinov & Oshnyakova, 2015).

Molecular Structure Analysis

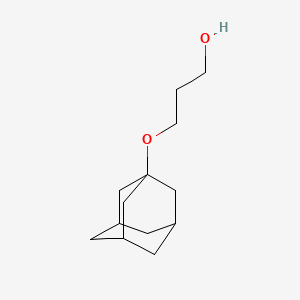

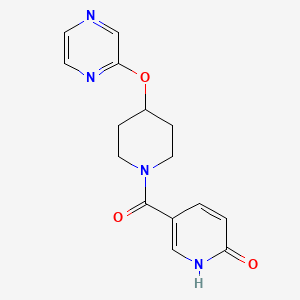

The molecular structure of adamantane derivatives, including 3-(1-Adamantyloxy)propan-1-ol, is fascinating due to the adamantane core. Adamantane itself is known for its highly symmetrical, rigid, and three-dimensional cage structure. This rigidity contributes to the unique properties of its derivatives. The structure often influences the compound's reactivity and interactions with other molecules, making it an area of extensive study (Karle, Ranganathan & Haridas, 1997).

Chemical Reactions and Properties

Adamantane derivatives engage in various chemical reactions, reflecting their versatile chemical properties. These reactions include substitutions, additions, and oxidations, which modify the adamantane core or its substituents to yield compounds with different properties and potential applications. The specific reactivity of 3-(1-Adamantyloxy)propan-1-ol depends on the functional groups attached to the adamantane cage and the hydroxypropanol segment, enabling a wide range of chemical transformations (Sukhanov et al., 2019).

Physical Properties Analysis

The physical properties of 3-(1-Adamantyloxy)propan-1-ol, such as melting point, boiling point, solubility, and density, are significantly influenced by the adamantane structure. Adamantane and its derivatives are known for their high thermal stability and low polarity, which affect their solubility in various solvents and their phase behavior. The hydroxypropanol moiety may introduce additional polar character, influencing its interactions with solvents and other molecules (Babjaková et al., 2015).

Chemical Properties Analysis

The chemical properties of 3-(1-Adamantyloxy)propan-1-ol are characterized by the reactivity of both the adamantane core and the hydroxypropanol functional group. The adamantane core imparts stability and resistance to chemical degradation, while the hydroxypropanol group offers sites for chemical modification and reactivity. This dual nature allows for the exploration of a wide range of chemical reactions, contributing to the compound's versatility in synthetic applications (Mullica, Scott, Farmer & Kautz, 1999).

科学研究应用

合成和化学转化

- 1-脱氢莰醇是莰烷的一个重要衍生物,在美替汀和利曼他汀的合成中用作起始化合物。它还作为一种高效的抗氧化剂添加剂添加到油和传动液中,在低温下改善它们的流变特性。1-脱氢莰醇的合成涉及莰烷的催化氧化,其中含钌催化剂确保高产率,尽管存在副反应 (Khusnutdinov & Oshnyakova, 2015)。

分子结构和光谱分析

- 已广泛研究了各种莰烷衍生物的分子结构和振动光谱,例如1,3-双(1-莰基)丙烷-1,3-二酮。这些化合物在固态中表现出有趣的同二氧形式和显著的分子间相互作用,有助于它们在合成化学中的潜力 (Babjaková等,2015)。

光催化研究

- 在光催化中,多氧化钨生成能转化有机底物的活性中间体。例如,丙醇被转化为丙酮和过氧化氢,在连续光解作用下,展示了这些催化剂在有机转化过程中的应用 (Tanielian et al., 1997)。

聚合和材料科学

- 像1,1-双[(1-莰氧基)羰基]-2-乙烯基环丙烷这样的单体可以经历自由基引发的聚合反应,产生具有独特性质的聚合物,如聚合过程中的正体积变化。这展示了它在材料科学和聚合化学中的潜在应用 (Sugiyama et al., 1996)。

属性

IUPAC Name |

3-(1-adamantyloxy)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBMJNNJKFAJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)

![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)

![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)

![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)